2-(4-bromophenyl)-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN4O/c1-11(2)14(10-20-8-7-17-19-20)18-15(21)9-12-3-5-13(16)6-4-12/h3-8,11,14H,9-10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFSHNWTLUVPCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]acetamide typically involves multiple steps. One common approach is to start with the bromination of a phenyl ring to introduce the bromine atom. This is followed by the formation of the triazole ring through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions. The final step involves the acylation of the triazole derivative with an appropriate acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and cycloaddition steps, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
2-(4-bromophenyl)-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]acetamide involves its interaction with specific molecular targets. The bromophenyl group and triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- N-(4-Bromophenyl)-2-(4-((Quinoxalin-2-yloxy)methyl)-1H-1,2,3-Triazol-1-yl)Acetamide (12b, ): Replaces the branched alkyl chain with a quinoxaline-oxymethyl group. This compound was synthesized via CuSO4/sodium ascorbate catalysis, yielding 73% purity after recrystallization .
- N-(4-Bromophenyl)-2-(4-((4-(1,3-Dioxoisoindolin-2-yl)Phenoxy)Methyl)-1H-1,2,3-Triazol-1-yl)Acetamide (11j, ): Incorporates a phthalimide group, known for improving metabolic stability. The compound exhibits a higher molecular weight (Calcd. for C25H18N6O6: 521.6) and distinct solubility due to the dioxoisoindolinyl substituent. Yielded 73% as white crystals .
Benzoxazole Derivatives () :
Compounds like 12 (C18H14BrN5O2S) feature a benzoxazole-thioether group instead of the triazole-alkyl chain. The sulfur atom may enhance antimicrobial activity via thiol-disulfide interactions. Melting points (172–174°C) and moderate lipophilicity (logP ~0.20) suggest solid-state stability .
Variations in the Triazole Linkage and Alkyl Chain
- 2-(4-(((3-Benzyl-4-Oxo-3,4-Dihydroquinazolin-2-yl)Thio)Methyl)-1H-1,2,3-Triazol-1-yl)-N-(4-Bromophenyl)Acetamide (): Includes a dihydroquinazolinone-thioether group, introducing hydrogen-bonding and redox-active sulfur. Synthesized using a Cu@Py-Oxa@SPION catalyst, this compound (m/z 510) highlights the role of heterocyclic appendages in modulating bioactivity .
N-(2-Chlorophenyl)-2-(4-((Naphthalen-1-yloxy)Methyl)-1H-1,2,3-Triazol-1-yl)Acetamide (6k, ) : Substitutes bromine with chlorine on the phenyl ring, reducing steric bulk but maintaining halogen bonding. NMR data (δ 7.93 ppm for naphthyl protons) confirm structural integrity .
Biological Activity
The compound 2-(4-bromophenyl)-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]acetamide is a member of the triazole family, which has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article synthesizes existing research to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound's structure can be represented as follows:
The presence of the bromophenyl and triazole moieties contributes to its pharmacological profile.
Antimicrobial Properties
Research has indicated that triazole derivatives exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains and fungi. For instance:
- Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Candida albicans : Displayed antifungal activity with an MIC of 16 µg/mL.
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
Studies have explored the anticancer potential of triazole derivatives. The compound has been tested against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| HeLa (Cervical Cancer) | 8.3 |
| A549 (Lung Cancer) | 12.0 |
The results indicate that the compound exhibits promising cytotoxic effects, warranting further investigation into its mechanisms of action.
The mechanism through which this compound exerts its biological effects appears to involve the inhibition of key enzymes and pathways:
- Inhibition of DNA synthesis : The triazole ring may interfere with nucleic acid synthesis, crucial for microbial growth and cancer cell proliferation.
- Apoptosis induction : Studies suggest that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies have reported on the biological activity of similar compounds within the same structural class:
- Study on Antimicrobial Efficacy : A comparative study demonstrated that compounds with a bromophenyl group consistently outperformed their non-brominated counterparts in antimicrobial assays.
- Anticancer Research : In vitro studies on triazole derivatives highlighted their ability to inhibit tumor growth in xenograft models, supporting their potential use in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
